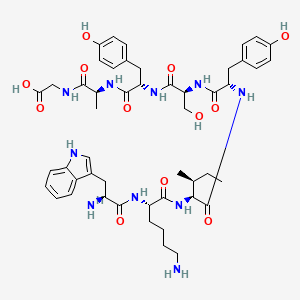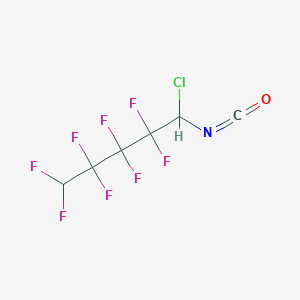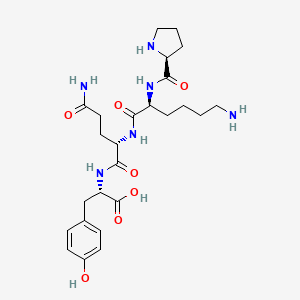
10-(3,5-Diacetylanilino)-10-oxodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3,5-Diacetylanilino)-10-oxodecanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes an anilino group substituted with acetyl groups at the 3 and 5 positions, and a decanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid typically involves the following steps:
Formation of 3,5-Diacetylaniline: This can be achieved through the acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Decanoic Acid: The 3,5-diacetylaniline is then coupled with decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3,5-Diacetylanilino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-(3,5-Diacetylanilino)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The decanoic acid backbone may facilitate membrane permeability, enhancing the compound’s bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diacetylaniline: A precursor in the synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid.
Decanoic Acid: The backbone structure of the compound.
Quinone Imines: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combined structural features of an anilino group with acetyl substitutions and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
489476-21-3 |
|---|---|
Molekularformel |
C20H27NO5 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
10-(3,5-diacetylanilino)-10-oxodecanoic acid |
InChI |
InChI=1S/C20H27NO5/c1-14(22)16-11-17(15(2)23)13-18(12-16)21-19(24)9-7-5-3-4-6-8-10-20(25)26/h11-13H,3-10H2,1-2H3,(H,21,24)(H,25,26) |
InChI-Schlüssel |
RONHYDSOWOYGOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)



![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)

![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
